

Spectroscopic Characterization of Alpinine: A Technical Guide

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Compound of Interest

Compound Name: **Alpinine**

Cat. No.: **B084216**

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the norditerpenoid alkaloid, **Alpinine**. Isolated from *Delphinium alpinum*, the structural elucidation of this complex molecule relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Chemical Structure

The proposed structure for **Alpinine** is $1\alpha,6\beta,16\beta$ -trimethoxy-7-hydroxy-8-ethoxy- 14α -propionyloxy- 4β -(2"-methyl)succinylanthranoyloxymethyl-N-ethylaconitane. The complexity of this molecule, with its numerous stereocenters and functional groups, necessitates a detailed spectroscopic analysis for unambiguous characterization.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **Alpinine** based on its proposed structure.

Table 1: Nuclear Magnetic Resonance (NMR) Data for **Alpinine**

Note: Specific chemical shift and coupling constant data for **Alpinine** are not publicly available at this time. The following represents a template for the expected data.

¹ H NMR	¹³ C NMR		
Chemical Shift (δ) ppm	Multiplicity, J (Hz)	Assignment	Chemical Shift (δ) ppm
Data not available	Data not available	Data not available	Data not available

Table 2: Mass Spectrometry (MS) Data for **Alpinine**

Technique	Ionization Mode	Observed m/z	Proposed Fragment
High-Resolution Mass Spectrometry (HRMS)	Electrospray (ESI+)	Expected [M+H] ⁺	Molecular Ion
Tandem MS (MS/MS)	ESI+	Data not available	Key fragmentations

Table 3: Infrared (IR) Spectroscopy Data for **Alpinine**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3450	Broad	O-H stretch (hydroxyl group)
~2950	Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1600, ~1450	Medium-Weak	C=C stretch (aromatic ring)
~1240	Strong	C-O stretch (ester, ether)
~1100	Strong	C-O stretch (ether, alcohol)

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of a novel norditerpenoid alkaloid like **Alpinine**.

Isolation and Purification

- Extraction: The dried and powdered aerial parts of *Delphinium alpinum* are extracted with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period.
- Acid-Base Partitioning: The crude extract is concentrated, and the residue is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic components. The extract is acidified (e.g., with 2% HCl), and the aqueous layer containing the protonated alkaloids is washed with a nonpolar solvent (e.g., diethyl ether or hexane). The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the free alkaloids are extracted with a chlorinated solvent (e.g., dichloromethane or chloroform).
- Chromatography: The crude alkaloid mixture is further purified using a combination of chromatographic techniques. This typically involves column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure **Alpinine**.

NMR Spectroscopy

- Sample Preparation: A few milligrams of purified **Alpinine** are dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
- 2D NMR Experiments: To aid in the structural elucidation, a suite of 2D NMR experiments is performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

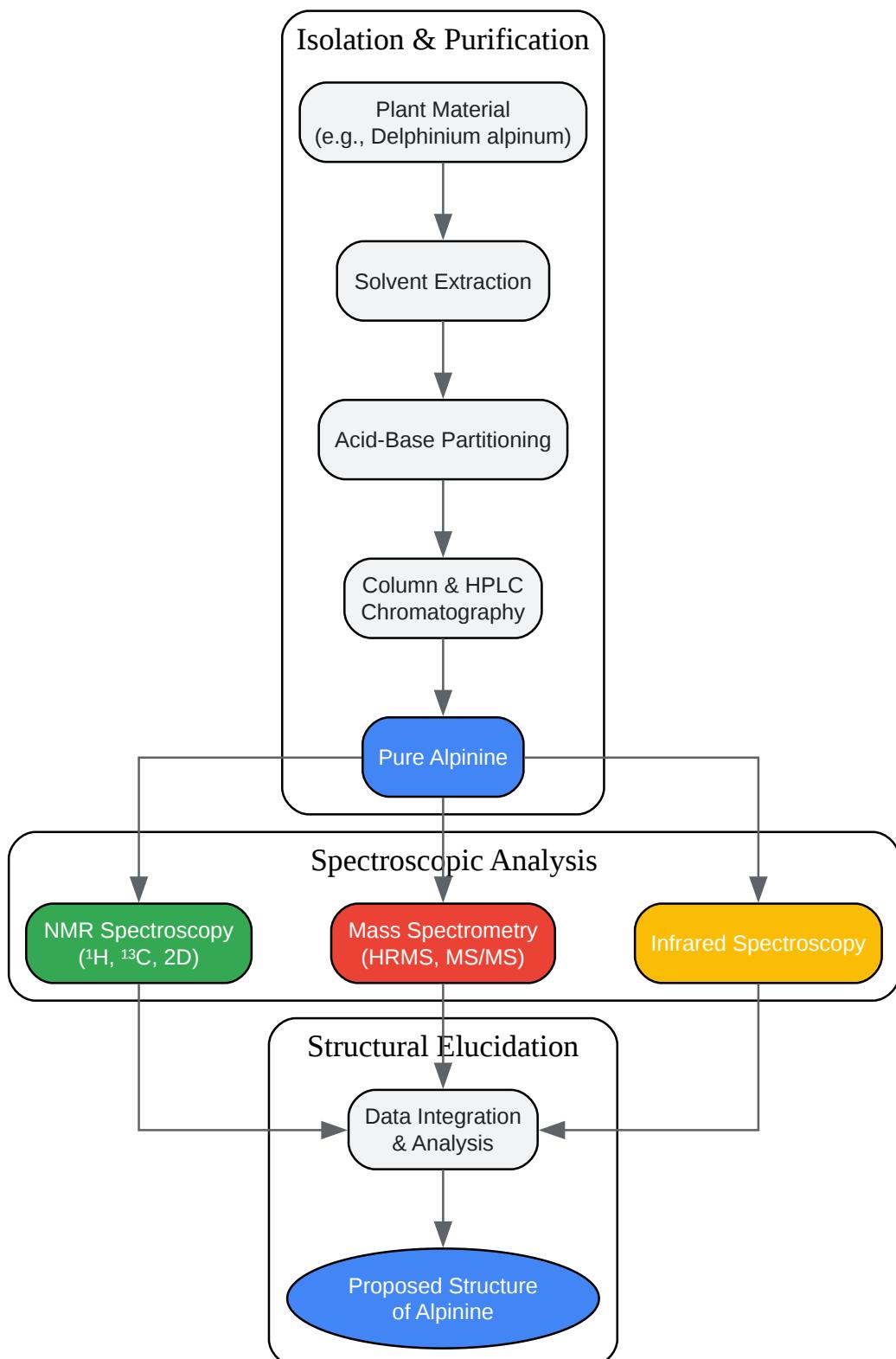
Mass Spectrometry

- High-Resolution Mass Spectrometry (HRMS): HRMS is performed using an ESI-TOF (Electrospray-Time of Flight) or Orbitrap mass spectrometer to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the elemental composition. The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
- Tandem Mass Spectrometry (MS/MS): Fragmentation patterns are studied using tandem MS to gain structural information. The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which can be correlated with the different substructures of **Alpinine**.

Infrared Spectroscopy

- Sample Preparation: A small amount of the purified **Alpinine** is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm^{-1}). The resulting spectrum provides information about the various functional groups present in the molecule.

Workflow for Spectroscopic Analysis of a Novel Natural Product



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Caption: Workflow for the isolation and structural elucidation of **Alpinine**.

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